molecular formula C12H17NO2 B8467990 N-(4-methylphenyl)valine CAS No. 64823-69-4

N-(4-methylphenyl)valine

Cat. No. B8467990
Key on ui cas rn: 64823-69-4
M. Wt: 207.27 g/mol
InChI Key: AJWAECPVBMQFSX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Cc1ccc(N2C(=O)OC(=O)C2C(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][c:2]1[cH:3][cH:4][c:5]([N:8]2[C:9](=[O:17])[O:10][C:11](=[O:16])[CH:12]2[CH:13]([CH3:14])[CH3:15])[cH:6][cH:7]1.[F:18][c:19]1[cH:20][cH:21][c:22]([CH2:23][OH:24])[cH:25][c:26]1[O:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH:12]([C:11](=[O:10])[OH:16])[CH:13]([CH3:14])[CH3:15])[cH:6][cH:7]1

Inputs

Step One
Name
Cc1ccc(N2C(=O)OC(=O)C2C(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(N2C(=O)OC(=O)C2C(C)C)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
OCc1ccc(F)c(Oc2ccccc2)c1

Outcomes

Product
Name
Type
product
Smiles
Cc1ccc(NC(C(=O)O)C(C)C)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
Cc1ccc(N2C(=O)OC(=O)C2C(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][c:2]1[cH:3][cH:4][c:5]([N:8]2[C:9](=[O:17])[O:10][C:11](=[O:16])[CH:12]2[CH:13]([CH3:14])[CH3:15])[cH:6][cH:7]1.[F:18][c:19]1[cH:20][cH:21][c:22]([CH2:23][OH:24])[cH:25][c:26]1[O:27][c:28]1[cH:29][cH:30][cH:31][cH:32][cH:33]1>>[CH3:1][c:2]1[cH:3][cH:4][c:5]([NH:8][CH:12]([C:11](=[O:10])[OH:16])[CH:13]([CH3:14])[CH3:15])[cH:6][cH:7]1

Inputs

Step One
Name
Cc1ccc(N2C(=O)OC(=O)C2C(C)C)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccc(N2C(=O)OC(=O)C2C(C)C)cc1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
OCc1ccc(F)c(Oc2ccccc2)c1

Outcomes

Product
Name
Type
product
Smiles
Cc1ccc(NC(C(=O)O)C(C)C)cc1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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